

# Citalopram hydrobromide impurity profiling and control

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## Compound Focus: Citalopram Hydrobromide

CAS No.: 59729-32-7

Cat. No.: S523860

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## Citalopram Hydrobromide: Key Impurities

The table below summarizes the primary process-related and degradation impurities you may encounter during analysis [1].

Impurity Name	Type	CAS Number	Molecular Formula	Molecular Weight
Citalopram Hydrobromide - Impurity A (Freebase)	Process-related / Degradation	64372-56-1	C <sub>20</sub> H <sub>23</sub> FN <sub>2</sub> O <sub>2</sub>	342.41
Citalopram Hydrobromide - Impurity B (Freebase)	Process-related / Degradation	411221-53-9	C <sub>20</sub> H <sub>21</sub> FN <sub>2</sub> O <sub>2</sub>	340.39
Citalopram Hydrobromide - Impurity C (3-Oxo Citalopram)	Process-related / Degradation	372941-54-3	C <sub>20</sub> H <sub>19</sub> FN <sub>2</sub> O <sub>2</sub>	338.38

Impurity Name	Type	CAS Number	Molecular Formula	Molecular Weight
<b>Citalopram Hydrobromide - Impurity D</b> (rac Desmethyl Citalopram)	Process-related / Degradation	62498-67-3	C19H19FN2O	310.37
<b>Citalopram Hydrobromide - Impurity E</b> (5-Chlorodescyano Citalopram)	Process-related	64169-45-5	C19H21ClFNO	333.83
<b>Citalopram Hydrobromide - Impurity F</b> (5-Bromodescyano Citalopram)	Process-related	64169-39-7	C19H21BrFNO	378.28
<b>Citalopram N-Oxide</b>	Degradation	Information not in search results	Information not in search results	Information not in search results
<b>Citalopram Acid Metabolite</b>	Degradation	Information not in search results	Information not in search results	Information not in search results

## Analytical Method for Impurity Profiling

A robust **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)** method has been developed for the simultaneous separation of **citalopram hydrobromide** and its impurities [2]. The table below details the validated method parameters.

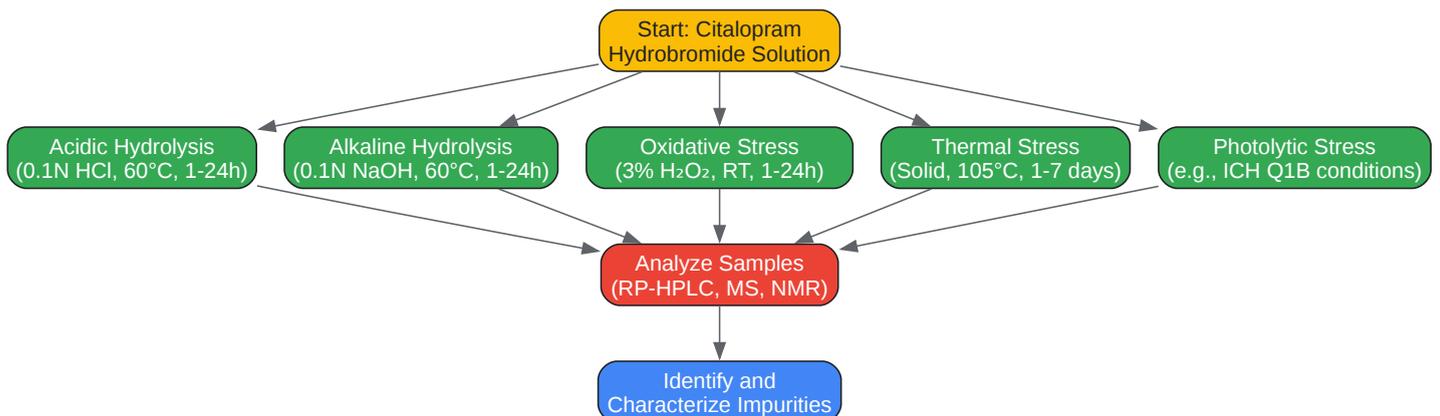
Parameter	Specification
<b>Column</b>	Inertsil ODS 3V (250 mm x 4.6 mm; 5 µm particle size)

| **Mobile Phase** | **A:** 0.3% Diethylamine (pH adjusted to 4.70) **B:** Methanol/Acetonitrile (55:45 v/v) | | **Gradient Program** | Non-isocratic (exact gradient details are in the original publication [2]) | | **Flow Rate** | 1.0 mL/min (assumed, explicitly stated in [3]) | | **Detection (PDA)** | 225 nm [2] | | **Detection (UV)** | 254 nm (alternative method [3]) | | **Injection Volume** | 20  $\mu$ L (typical, can be adjusted based on sensitivity requirements) | | **Column Temperature** | Ambient (typically 25-30°C) | | **Sample Concentration** | 10-50  $\mu$ g/mL (linear range) [3] |

This method has been validated for accuracy, precision, and linearity and can be used for the analysis of bulk drugs and pharmaceutical formulations [2].

## Forced Degradation Studies Protocol

Forced degradation helps in identifying the degradation pathways and the intrinsic stability of the drug substance. The following workflow outlines a standard forced degradation study for **citalopram hydrobromide**.



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**Characterization of Degradants:** The degradation products and unknown impurities generated from these studies should be isolated and characterized using techniques like **ESI-MS/MS**, **<sup>1</sup>H NMR**, and **FT-IR spectroscopy** [2].

## Frequently Asked Questions (FAQs)

**Q1: What are the common solvents used in the analysis of citalopram impurities? A:** **Acetonitrile or Methanol** are the primary solvents used in the mobile phase for the RP-HPLC analysis of citalopram impurities [4]. One developed method uses a mixture of methanol, phosphate buffer (pH 3.4), and acetonitrile (55:40:5 v/v/v) [3].

**Q2: How should I store citalopram impurity reference standards? A:** Citalopram impurity standards should be stored at a **controlled room temperature between 2-8 °C**, or as specifically indicated on the Certificate of Analysis (CoA) provided with the standard [4].

**Q3: My HPLC method is not separating Impurity D and Impurity E effectively. What can I adjust? A:** The separation of all related substances is highly influenced by the mobile phase composition and pH [2]. You can try:

- **Fine-tuning the pH** of the aqueous buffer (e.g., 0.3% diethylamine, pH 4.70).
- **Adjusting the ratio** of organic solvents (Methanol and Acetonitrile) in the mobile phase.
- **Optimizing the gradient program** to improve resolution between closely eluting peaks.

**Q4: During forced degradation, I see an unknown peak. How can I identify it? A:** To identify an unknown impurity:

- **Isolate the impurity** by scaling up the degradation and collecting the HPLC fraction containing the unknown peak.
- **Characterize the isolated compound** using spectroscopic techniques. As demonstrated in the literature, the combination of **ESI-MS/MS** (for structural fragments), **<sup>1</sup>H NMR** (for proton environment), and **FT-IR** (for functional groups) is highly effective for definitive characterization [2].

**Q5: What are the regulatory guidelines for controlling impurities in citalopram? A:** The control of impurities must comply with the guidelines set by **ICH (International Council for Harmonisation)** and standards described in various **pharmacopoeias (such as USP)** [4]. This involves identification, reporting, and qualification thresholds for impurities.

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## References

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